N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine
Description
N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine is a pyrazole-derived compound featuring dual pyrazole rings with distinct substituents: a 2-fluoroethyl group at the N1 position of one pyrazole and a methyl group at the C4 position. The second pyrazole moiety is substituted with 1,5-dimethyl groups and linked via a methylene bridge to the amine group.
Properties
CAS No. |
1856031-95-2 |
|---|---|
Molecular Formula |
C12H18FN5 |
Molecular Weight |
251.30 g/mol |
IUPAC Name |
N-[(1,5-dimethylpyrazol-4-yl)methyl]-2-(2-fluoroethyl)-4-methylpyrazol-3-amine |
InChI |
InChI=1S/C12H18FN5/c1-9-6-16-18(5-4-13)12(9)14-7-11-8-15-17(3)10(11)2/h6,8,14H,4-5,7H2,1-3H3 |
InChI Key |
MLGUGKUTYMOOIV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1)CCF)NCC2=C(N(N=C2)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine typically involves multiple steps:
Formation of the Pyrazole Rings: The initial step involves the formation of the pyrazole rings through the reaction of hydrazine with 1,3-diketones under acidic conditions.
Introduction of the Fluoroethyl Group: The fluoroethyl group is introduced via nucleophilic substitution reactions using fluoroethyl halides.
Methylation: The methyl groups are added through alkylation reactions using methyl iodide or similar reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the pyrazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Fluoroethyl halides for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding pyrazole oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Introduction of various functional groups at the pyrazole rings.
Scientific Research Applications
N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Observations:
Fluorination Effects: The 2-fluoroethyl group in the target compound may confer metabolic stability and enhanced lipophilicity compared to non-fluorinated analogs like N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-ethylamine .
Scaffold Diversity : The pyrimidine-based analog () demonstrates how heterocyclic core variations influence binding modes, whereas the dual pyrazole design in the target compound prioritizes compactness and steric complementarity .
Synthetic Accessibility : highlights discontinuation of related pyrazole derivatives (e.g., n-((1,5-Dimethyl-1H-pyrazol-4-yl)methyl)-2-methoxyethan-1-amine), suggesting synthetic challenges or stability issues in fluoroethyl-containing analogs.
Research Findings and Implications
- Structural Analysis : Crystallographic data for similar compounds (e.g., ) often utilize SHELX and ORTEP software for refinement and visualization, implying that the target compound’s structure could be resolved using these tools .
- Pharmacological Potential: While direct activity data are absent, the fluorinated ethyl group aligns with trends in kinase inhibitor design, where fluorine atoms improve target affinity and pharmacokinetics .
Biological Activity
The compound N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine is a pyrazole derivative that has gained attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 239.29 g/mol. The structure features two pyrazole rings, which are known for their diverse pharmacological properties. The presence of a fluoroethyl group is significant as it may influence the compound's lipophilicity and bioavailability.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₆FN₅ |
| Molecular Weight | 239.29 g/mol |
| LogP | TBD |
| Solubility | TBD |
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated that it inhibits cell proliferation in various cancer cell lines, including pancreatic cancer cells (MIA PaCa-2). The mechanism appears to involve the modulation of the mTOR signaling pathway, leading to increased autophagy and apoptosis in cancer cells.
Case Study: MIA PaCa-2 Cells
In a study assessing the antiproliferative effects on MIA PaCa-2 cells, treatment with the compound resulted in:
- Reduced mTORC1 activity
- Increased autophagic flux
- Induction of apoptosis as evidenced by caspase activation assays.
These findings suggest that the compound could serve as a novel therapeutic agent for pancreatic cancer treatment.
The compound's mechanism of action involves interference with key cellular pathways:
- mTOR Signaling : Inhibition of mTORC1 leads to decreased protein synthesis and promotes autophagy.
- Autophagy Modulation : The compound enhances basal autophagy while disrupting autophagic flux under nutrient-replete conditions.
- Cell Cycle Arrest : It induces G1 phase arrest in cancer cells, further contributing to its antiproliferative effects.
Table 2: Summary of Biological Activities
| Activity Type | Effect | Reference |
|---|---|---|
| Antiproliferative | Inhibition of cancer cell growth | |
| Autophagy Modulation | Increased autophagy | |
| Apoptosis Induction | Activation of caspases |
Pharmacokinetics and Toxicology
While detailed pharmacokinetic data for this specific compound is limited, general characteristics can be inferred from similar pyrazole derivatives:
- Absorption : Likely good oral bioavailability due to lipophilic nature.
- Metabolism : Predominantly hepatic metabolism with potential for drug-drug interactions.
- Toxicity : Preliminary studies indicate low toxicity in normal cell lines compared to cancerous ones, suggesting a favorable therapeutic index.
Future Directions
Further research is warranted to explore:
- In vivo efficacy : Animal models should be employed to assess systemic effects and therapeutic potential.
- Structure-Activity Relationship (SAR) : Investigating modifications to enhance potency and selectivity.
- Combination Therapies : Evaluating synergy with existing chemotherapeutic agents.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
